Reteplase

Catalog No.
S1831077
CAS No.
133652-38-7
M.F
C6H4N6
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reteplase

CAS Number

133652-38-7

Product Name

Reteplase

Molecular Formula

C6H4N6

Molecular Weight

0

Reteplase for Acute Ischemic Stroke

Acute ischemic stroke occurs when a blood clot blocks blood flow to part of the brain. Reteplase's ability to dissolve clots has been investigated as a potential treatment for this condition.

  • Efficacy Studies: Several clinical trials have compared Reteplase to other thrombolytic agents like alteplase (Activase) for treating ischemic stroke. These studies aim to determine if Reteplase is as effective as alteplase in improving patient outcomes and reducing neurological deficits [].
  • Safety Studies: Another area of research focuses on the safety profile of Reteplase in stroke patients. Studies assess the risk of bleeding events, a major concern with thrombolytic therapy, associated with Reteplase compared to other treatment options [].

Reteplase for Acute Myocardial Infarction

Acute myocardial infarction, commonly known as a heart attack, happens when a blood clot blocks a coronary artery, depriving the heart muscle of oxygen. Research on Reteplase for heart attack has explored its effectiveness in restoring blood flow and improving patient outcomes.

  • Efficacy Studies: Clinical trials have investigated the efficacy of Reteplase compared to other thrombolytic drugs like streptokinase in opening blocked coronary arteries and improving survival rates after a heart attack [].
  • Pharmacokinetic Studies: Research has also focused on the pharmacokinetic properties of Reteplase, such as its absorption, distribution, and elimination in the body. This information helps scientists understand how best to administer the drug for optimal therapeutic effect [].

Reteplase is a recombinant form of human tissue plasminogen activator, specifically designed for thrombolytic therapy in acute myocardial infarction and other thromboembolic conditions. It is classified as a non-glycosylated deletion mutant of tissue plasminogen activator, retaining essential functional domains while lacking others that are present in the native protein. Reteplase consists of 355 amino acids, derived from the native 527 amino acids of human tissue plasminogen activator, and includes the kringle 2 and serine protease domains, which are crucial for its biological activity .

The primary mechanism of action of reteplase involves the conversion of plasminogen into plasmin, which subsequently degrades fibrin, the main component of blood clots. Reteplase binds to fibrin-rich clots through its kringle 2 domain and catalyzes the cleavage of the Arg/Val bond in plasminogen. This enzymatic reaction leads to the formation of plasmin, facilitating clot lysis and restoring blood flow in occluded arteries . The reaction can be summarized as follows:

PlasminogenReteplasePlasminFibrinolysisFibrin degradation products\text{Plasminogen}\xrightarrow{\text{Reteplase}}\text{Plasmin}\xrightarrow{\text{Fibrinolysis}}\text{Fibrin degradation products}

Reteplase exhibits significant thrombolytic activity, particularly in the presence of fibrin. Its efficacy has been demonstrated in clinical trials where it effectively restores coronary artery patency in patients suffering from acute myocardial infarction. Reteplase's unique structure allows for a more rapid onset of action compared to other thrombolytic agents, enabling it to be administered as a double-bolus injection rather than through prolonged infusions .

Reteplase is produced using recombinant DNA technology in Escherichia coli. Initially, it is expressed as inactive inclusion bodies within bacterial cells. The inactive form is then subjected to an in vitro folding process to achieve its active conformation. This process is followed by purification through chromatographic methods to isolate the active reteplase . The production process emphasizes optimizing conditions such as temperature and medium composition to maximize yield and biological activity .

Reteplase is primarily used in emergency medicine for:

  • Acute Myocardial Infarction: To dissolve clots obstructing coronary arteries.
  • Ischemic Stroke: To restore blood flow in cases of stroke caused by blood clots.
  • Pulmonary Embolism: To treat clots in the pulmonary arteries .

Its rapid administration protocol makes it particularly valuable in acute settings where time is critical.

Reteplase's interactions with other medications and biological systems have been extensively studied. It primarily interacts with:

  • Plasminogen: As its primary substrate.
  • Fibrin: Enhancing its thrombolytic activity when bound to fibrin-rich clots.
  • Plasminogen Activator Inhibitor 1: Which can modulate its activity post-administration .

Adverse effects often include bleeding complications, which are common with all thrombolytic therapies. Monitoring for hypersensitivity reactions has also been advised during treatment .

Several compounds share similarities with reteplase, particularly within the class of thrombolytic agents. Here are some notable comparisons:

Compound NameStructure TypeKey FeaturesUnique Aspects
AlteplaseRecombinant tissue plasminogen activatorFull-length tPA; glycosylatedHigher binding affinity for fibrin than reteplase
StreptokinaseBacterial proteinNon-specific; activates plasminogen directlyRisk of allergic reactions due to bacterial origin
TenecteplaseModified tissue plasminogen activatorLonger half-life; single bolus administrationEnhanced specificity and longer duration of action

Reteplase stands out due to its rapid action and suitability for double-bolus administration, making it advantageous in acute clinical scenarios where speed is essential .

Amino Acid Sequence Analysis (355 amino acids)

Reteplase is characterized by a precisely defined amino acid sequence comprising 355 amino acid residues [1] [2]. The protein sequence initiates with serine as the N-terminal amino acid and terminates with proline at the C-terminal position [2]. This specific composition represents a carefully engineered deletion mutant derived from native tissue plasminogen activator, retaining only selective portions of the original protein structure [1].

The amino acid sequence of reteplase encompasses residues 1-3 from the N-terminal region of tissue plasminogen activator, followed by residues 176-527 from the C-terminal portion [4] [26]. This unique composition excludes amino acids 4-175 from the native tissue plasminogen activator sequence, resulting in the deletion of three major structural domains [4]. The protein contains three potential N-glycosylation sites located at asparagine residues 12, 48, and 278, corresponding to the consensus sequence asparagine-X-serine/threonine [2] [12].

Research has demonstrated that specific amino acid residues play critical roles in the biological activity of reteplase [12] [26]. Asparagine-12 within the Kringle-2 domain has been identified as a dominant regulatory residue affecting fibrinolytic activity, while asparagine-278 in the serine protease domain influences clot lysis kinetics [12]. The absence of glycosylation at these sites does not compromise the functional integrity of the protein, enabling efficient expression in prokaryotic systems [2].

Table 1: Reteplase Amino Acid Composition and Structural Features
ParameterValueReference
Total Amino Acids355 [1] [2]
Starting Amino AcidSerine [2]
Ending Amino AcidProline [2]
N-terminal Residues from tissue plasminogen activatorAmino acids 1-3 [4] [26]
C-terminal Residues from tissue plasminogen activatorAmino acids 176-527 [4] [26]
N-glycosylation SitesAsparagine-12, Asparagine-48, Asparagine-278 [2] [12]
Catalytic Triad ResiduesHistidine-322, Aspartic acid-371, Serine-478 [31]

Molecular Weight Determination (39,571 daltons)

The molecular weight of reteplase has been precisely determined to be 39,571 daltons through comprehensive analytical characterization [6] [7]. This molecular mass represents approximately 56% of the native tissue plasminogen activator molecular weight of 70,000 daltons, reflecting the substantial deletion of amino acid sequences [31]. The reduced molecular size contributes to the altered pharmacokinetic properties observed with reteplase compared to its native counterpart [6].

The molecular formula of reteplase has been established as C1736H2671N499O522S22, providing detailed atomic composition information [3] [25]. This formula reflects the presence of 22 sulfur atoms, corresponding to the 11 cysteine residues that form the nine disulfide bonds essential for proper protein folding and structural stability [1] [2]. The precise molecular weight determination has been confirmed through multiple analytical techniques, including N-terminal amino acid sequence analysis, amino acid composition analysis, and mass spectrometry [5].

Domain Architecture

Kringle-2 Domain Structure and Function

The Kringle-2 domain constitutes the N-terminal portion of reteplase and represents one of the two functional domains retained from the native tissue plasminogen activator structure [1] [2]. This domain exhibits a characteristic kringle fold, similar to other kringle domains found in hemostatic proteins, and contains a functional lysine-binding site that mediates specific protein-protein interactions [8] [41].

Crystal structure analysis of the Kringle-2 domain reveals a complex three-dimensional architecture characterized by multiple beta-sheet structures and connecting loop regions [8] [41]. The domain contains an intricate network of interactions among binding pocket residues, with a lysine side chain positioned to interact with the carboxylate groups of lysine and lysine analogue ligands [8]. The binding pocket exhibits differences compared to other kringle domains, with two looping regions that include insertions taking on distinct conformations [8].

The Kringle-2 domain serves multiple functional roles in reteplase activity [9] [30]. It mediates binding to fibrin-rich clots, facilitating the localization of the enzyme to sites of thrombosis [9]. The domain also contributes to plasminogen activation by positioning the enzyme in proximity to its substrate [30]. However, the fibrin-binding affinity of reteplase is reduced compared to native tissue plasminogen activator due to the absence of the finger domain, which normally provides synergistic binding interactions [2] [19].

Serine Protease Domain Characteristics

The serine protease domain forms the C-terminal portion of reteplase and contains the catalytic machinery responsible for plasminogen activation [1] [2]. This domain belongs to the chymotrypsin family of serine proteases and exhibits the characteristic catalytic triad consisting of histidine-322, aspartic acid-371, and serine-478 [31]. The domain maintains the essential structural features required for proteolytic activity while demonstrating unique properties that distinguish it from other serine proteases [10].

The protease domain of reteplase encompasses amino acid residues corresponding to positions 276-527 in the native tissue plasminogen activator sequence [9]. This region contains the functional areas responsible for plasminogen activation, specifically amino acids 176-527 and 1-3 from the N-terminal region [2]. The domain exhibits anomalous proenzyme activity, meaning that the single-chain form of reteplase demonstrates significant catalytic activity without requiring proteolytic activation [36].

Structural analysis reveals that the serine protease domain maintains the characteristic beta-barrel fold typical of chymotrypsin-like proteases [36] [37]. The active site architecture accommodates the specific recognition and cleavage of the arginine-valine bond in plasminogen, converting it to the active protease plasmin [4]. The domain exhibits reduced sensitivity to plasminogen activator inhibitor-1 compared to some other tissue plasminogen activator variants, contributing to its therapeutic efficacy [15].

Truncated Elements (deletion of finger, EGF, and kringle-1 domains)

Reteplase is characterized by the systematic deletion of three major structural domains present in native tissue plasminogen activator: the finger domain, the epidermal growth factor-like domain, and the Kringle-1 domain [4] [23]. These deletions were strategically implemented to modify the pharmacokinetic and pharmacodynamic properties of the protein while retaining essential fibrinolytic activity [23].

The finger domain deletion removes amino acid residues 4-50 from the native tissue plasminogen activator sequence [21] [28]. This domain normally contributes to fibrin binding through interactions homologous to those found in fibronectin [28] [30]. The absence of the finger domain results in reduced fibrin specificity but enables better penetration into blood clots and extends the plasma half-life of reteplase [23].

The epidermal growth factor-like domain, typically located between the finger and Kringle-1 domains in native tissue plasminogen activator, is completely absent in reteplase [28] [31]. This domain normally contributes to the overall structural organization of the protein and participates in certain binding interactions [28]. The Kringle-1 domain deletion removes an additional kringle structure that, unlike Kringle-2, lacks a functional lysine-binding site and does not significantly contribute to fibrin binding in the native protein [21] [28].

Three-Dimensional Structure

Disulfide Bond Network (nine disulfide bonds)

The three-dimensional structure of reteplase is stabilized by a complex network of nine disulfide bonds formed between cysteine residues distributed throughout the protein sequence [1] [2]. These disulfide bridges are essential for maintaining the proper folding and structural integrity of both the Kringle-2 and serine protease domains [11] [16]. The disulfide bond network represents a critical structural feature that determines the stability and biological activity of the protein [16].

The formation of correct disulfide bonds in reteplase presents significant challenges during recombinant protein production [15] [17]. The 18 cysteine residues must pair correctly to form the nine disulfide bridges, and incorrect pairing can lead to misfolded, inactive protein aggregates [11]. Research has demonstrated that the disulfide bond network is the major obstacle to proper protein folding, particularly when expressing reteplase in bacterial systems [16] [17].

Molecular dynamics studies have revealed that the disulfide bond network contributes to the overall conformational stability of reteplase [24]. Disruption of these bonds through reducing agents leads to protein unfolding and aggregation, highlighting their importance in maintaining the native structure [11]. The specific pattern of disulfide connectivity has been optimized through evolutionary processes to provide optimal stability while maintaining functional flexibility [24].

Conformational States

Reteplase exists in multiple conformational states that influence its biological activity and stability [13] [14]. The protein can adopt different three-dimensional arrangements depending on environmental conditions, binding interactions, and the presence of cofactors or substrates [13]. These conformational variations play important roles in regulating enzyme activity and substrate specificity [14].

The native conformation of reteplase exhibits a compact, globular structure with the Kringle-2 domain positioned to facilitate fibrin binding while the serine protease domain maintains an active catalytic site [13] [40]. Molecular dynamics simulations have demonstrated that the protein exhibits dynamic behavior, with certain regions showing greater flexibility than others [24]. The N-terminal Kringle-2 domain tends to be more flexible, while the C-terminal protease domain maintains a more rigid structure [24].

Experimental studies using fluorescence spectroscopy have confirmed that properly folded reteplase exhibits spectral characteristics consistent with a native-like conformation [16]. The protein demonstrates the ability to bind to lysine-Sepharose affinity columns, indicating that the Kringle-2 domain maintains its proper three-dimensional structure and functional lysine-binding site [16]. Conformational analysis has also revealed that reteplase can undergo limited conformational changes upon binding to fibrin substrates [13].

Folding Intermediates

The folding pathway of reteplase involves the formation of multiple intermediate structures that serve as precursors to the native, biologically active conformation [15] [17]. These folding intermediates are particularly important in recombinant protein production, where proper folding must be achieved through renaturation processes [15]. Understanding the folding intermediates has provided insights into optimizing protein expression and purification strategies [17].

During recombinant expression in bacterial systems, reteplase typically accumulates as inclusion bodies containing a mixture of completely unfolded protein and partially folded intermediates [15] [17]. These folding intermediates contain some correctly formed disulfide bonds between appropriate cysteine pairs, facilitating the subsequent refolding process [15]. The presence of folding intermediates in inclusion bodies can actually improve refolding yields compared to completely unfolded protein [17].

Research has identified that engineered bacterial strains capable of promoting disulfide bond formation can increase the proportion of folding intermediates in inclusion bodies [15] [17]. These intermediates serve as kinetic intermediates that can rapidly transition to the native state during renaturation procedures [17]. The optimization of folding intermediate formation has become a critical strategy for improving the efficiency and cost-effectiveness of reteplase production [15].

Structural Comparison with Native tissue plasminogen activator

Homology Analysis

Comparative analysis between reteplase and native tissue plasminogen activator reveals significant structural homology within the retained domains while highlighting the impact of the deleted regions [18] [19]. The Kringle-2 and serine protease domains of reteplase maintain high sequence identity with the corresponding regions in native tissue plasminogen activator, ensuring conservation of essential functional elements [18] [19].

The Kringle-2 domain of reteplase exhibits complete sequence homology with the equivalent domain in native tissue plasminogen activator, preserving the critical lysine-binding site and fibrin-binding capabilities [8] [19]. However, the absence of the preceding finger domain and Kringle-1 domain alters the overall protein architecture and interdomain interactions [19]. This structural modification results in the Kringle-2 domain being more exposed in reteplase compared to its position in the native protein [9].

The serine protease domain maintains the essential catalytic residues and active site architecture required for plasminogen activation [18] [19]. Structural alignment studies demonstrate that the protease domain fold is conserved between reteplase and native tissue plasminogen activator, with minimal deviation in the catalytic site geometry [36] [37]. The retention of the catalytic triad and substrate-binding subsites ensures that reteplase maintains efficient proteolytic activity against plasminogen [19].

Table 2: Structural Comparison between Reteplase and Native tissue plasminogen activator
CharacteristicNative tissue plasminogen activatorReteplaseReference
Total Amino Acids527355 [1] [2] [31]
Molecular Weight (kDa)7039.6 [6] [7] [31]
Number of Domains52 [1] [2] [27]
Finger DomainPresentDeleted [4] [23]
Epidermal growth factor-like DomainPresentDeleted [4] [23]
Kringle-1 DomainPresentDeleted [4] [23]
Kringle-2 DomainPresentPresent [1] [2]
Serine Protease DomainPresentPresent [1] [2]
Disulfide Bonds179 [1] [2] [31]
Fibrin Binding AffinityHighReduced (5-fold lower) [2] [19]
Plasma Half-life4-5 minutes13-16 minutes [3] [19]

Functional Domain Comparison

Functional analysis of individual domains reveals both conserved and altered properties between reteplase and native tissue plasminogen activator [27] [30]. The domain deletions in reteplase result in modified protein-protein interactions, altered substrate binding kinetics, and changed pharmacological properties while maintaining the core fibrinolytic mechanism [19] [27].

The absence of the finger domain in reteplase significantly impacts fibrin binding characteristics [28] [30]. In native tissue plasminogen activator, the finger domain contributes substantially to fibrin affinity through direct binding interactions [30]. The deletion of this domain in reteplase reduces fibrin binding affinity by approximately 5-fold, resulting in decreased fibrin specificity but improved clot penetration capabilities [2] [19].

The Kringle-1 domain deletion removes a structural element that, while not directly involved in fibrin binding, contributes to the overall protein architecture and stability of native tissue plasminogen activator [21] [28]. Studies using domain deletion mutants have demonstrated that the Kringle-1 domain does not possess significant fibrin-binding activity, making its removal less detrimental to core function [21]. However, its absence may contribute to the altered pharmacokinetic profile observed with reteplase [23].

Dates

Last modified: 07-20-2023

Explore Compound Types